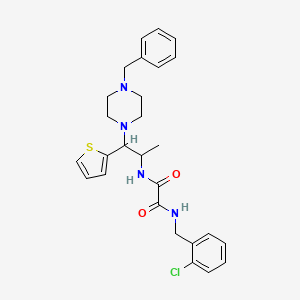

N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-chlorobenzyl)oxalamide

Description

N1-(1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-chlorobenzyl)oxalamide is a synthetic organic compound featuring a central oxalamide group (N,N'-oxalylbis(amine)) that bridges two distinct moieties:

- Substituent 1: A propan-2-yl group substituted with a 4-benzylpiperazine ring and a thiophen-2-yl heterocycle.

- Substituent 2: A 2-chlorobenzyl group.

Properties

IUPAC Name |

N'-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-N-[(2-chlorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31ClN4O2S/c1-20(30-27(34)26(33)29-18-22-10-5-6-11-23(22)28)25(24-12-7-17-35-24)32-15-13-31(14-16-32)19-21-8-3-2-4-9-21/h2-12,17,20,25H,13-16,18-19H2,1H3,(H,29,33)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGGBHUFLIRGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-chlorobenzyl)oxalamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-benzylpiperazine with a suitable alkylating agent to introduce the thiophene moiety. This can be achieved through nucleophilic substitution reactions under basic conditions.

Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step usually requires anhydrous conditions and a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Final Coupling: The final step involves coupling the oxalamide intermediate with 2-chlorobenzylamine under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydride reagents.

Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide

Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4)

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with a Lewis acid catalyst

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing piperazine and thiophene rings have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy .

Antimicrobial Properties

Compounds related to N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-chlorobenzyl)oxalamide have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its effectiveness .

Synthetic Routes and Chemical Reactions

The synthesis of this compound typically involves several key steps:

| Step | Description |

|---|---|

| 1 | Formation of the piperazine intermediate by reacting benzyl chloride with piperazine in a basic medium. |

| 2 | Introduction of the thiophene ring through a palladium-catalyzed cross-coupling reaction. |

| 3 | Final coupling with 2-chlorobenzyl chloride to form the target compound. |

This multi-step synthesis highlights the complexity involved in creating such bioactive compounds, emphasizing the need for precise reaction conditions and reagents.

Case Studies and Research Findings

Several studies have explored related compounds and their biological activities:

- A study focused on derivatives containing similar piperazine structures demonstrated significant anticancer activity against human cancer cell lines, indicating a potential pathway for developing new cancer therapies .

- Another investigation into antimicrobial properties revealed that certain derivatives exhibited strong activity against resistant bacterial strains, showcasing their potential as new antibiotic agents .

Mechanism of Action

The mechanism by which N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-chlorobenzyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene and oxalamide groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core features such as the oxalamide bridge, piperazine derivatives, and aromatic substituents. Below is a comparative analysis based on available evidence:

Key Observations:

Structural Variations: The target compound’s thiophen-2-yl group distinguishes it from Analog 1 (thiophen-3-yl) and Analog 2 (pyridine). Thiophene positional isomers may alter electronic properties or binding affinity . The 4-benzylpiperazine substituent contrasts with Analog 1’s 4-methylpiperazine and Analog 2’s unsubstituted piperazine.

Synthetic Complexity: The target compound’s branched propan-2-yl backbone likely requires stereochemical control during synthesis, unlike linear analogs (e.g., Analog 1’s ethyl chain). This may reduce yield compared to simpler oxalamides . Analog 3’s bis-azetidinone synthesis employs similar reagents (chloroacetyl chloride, triethylamine) but demands stricter temperature control (10°C vs. room temperature for oxalamides) .

Pharmacological Implications: While Analog 2 demonstrates histamine receptor modulation, the target compound’s 2-chlorobenzyl group may confer affinity for other targets (e.g., dopamine or serotonin receptors) due to halogenated aromatics’ prevalence in psychotropics . Analog 3’s azetidinone rings are associated with β-lactam-like activity, absent in the target compound’s structure .

Biological Activity

N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-chlorobenzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C28H34N4O3S |

| Molecular Weight | 506.7 g/mol |

| IUPAC Name | N'-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-N-[(2-chlorobenzyl)oxamide] |

| CAS Number | 847194-51-8 |

The biological activity of this compound is believed to involve interactions with various molecular targets, including neurotransmitter receptors and enzymes. This compound may act as a modulator of signaling pathways that are crucial for physiological responses, particularly in the central nervous system.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, compounds featuring similar piperazine and thiophene moieties have shown effectiveness against Candida species, outperforming traditional antifungal agents like fluconazole in some cases .

Neuropharmacological Effects

The compound is under investigation for its potential neuropharmacological effects. Research suggests that piperazine derivatives can influence dopaminergic and serotonergic systems, which are vital in treating psychiatric disorders such as anxiety and depression. The interaction with these neurotransmitter systems may provide therapeutic benefits .

Study on Antifungal Activity

A comparative study evaluated the antifungal activity of several new oxime derivatives against Candida albicans. The results demonstrated that certain derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values than fluconazole, suggesting a promising avenue for developing new antifungal agents .

Neuropharmacological Investigation

In a study focused on the neuropharmacological properties of piperazine derivatives, it was found that compounds with similar structures to this compound could enhance cognitive functions and exhibit anxiolytic effects in animal models .

Q & A

Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates like the 4-benzylpiperazine and thiophene-containing moieties. For example, a modified procedure involves coupling 1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine with 2-chlorobenzyl oxalamide using propionic anhydride under reflux (12 hours, argon atmosphere). Intermediates are purified via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradient) and characterized using -NMR and -NMR to confirm structural integrity. For instance, -NMR peaks at δ 7.40–7.24 (aromatic protons) and δ 3.78 (COCH) are critical for validation .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer : Structural elucidation relies on:

- IR Spectroscopy : Detection of Ar-H (3100–3000 cm), N-H (3300–3200 cm), and C=O (1680–1650 cm) stretching vibrations .

- NMR Spectroscopy : Key -NMR signals include δ 2.78–2.55 (piperazine protons) and δ 1.86–0.94 (alkyl chain protons). -NMR confirms carbonyl carbons (δ 173–174 ppm) and aromatic carbons (δ 127–139 ppm) .

- Mass Spectrometry : GC-MS analysis (e.g., molecular ion at m/z 380) validates molecular weight and fragmentation patterns .

Q. What methodological approaches assess the compound’s biological activity?

- Methodological Answer :

- In vitro assays : Evaluate antimicrobial activity via minimum inhibitory concentration (MIC) testing against bacterial/fungal strains. Anticancer potential is assessed using cell viability assays (e.g., MTT) on cancer cell lines.

- Target engagement : Radioligand binding assays for receptor affinity (e.g., histamine H1/H4 receptors) .

- Metabolic stability : Use liver microsomes to measure half-life () and intrinsic clearance .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproduct formation?

- Methodological Answer :

- Condition screening : Vary solvent (e.g., dichloromethane vs. THF), temperature (reflux vs. room temperature), and catalyst (e.g., palladium for reductive cyclization) .

- Purification : Use preparative HPLC or recrystallization (e.g., 2-propanol/oxalic acid) to isolate the target compound (>95% purity) .

- Byproduct analysis : TLC and LC-MS monitor side reactions (e.g., over-alkylation). Adjust stoichiometry (e.g., 1.2:1 amine:oxalamide ratio) to suppress impurities .

Q. How do researchers address contradictions in spectroscopic data interpretation?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (DFT calculations) for chemical shift accuracy.

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing piperazine vs. thiophene protons) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry or regiochemistry .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace 2-chlorobenzyl with 4-fluorobenzyl) and compare bioactivity .

- Pharmacophore modeling : Identify critical moieties (e.g., oxalamide linker, thiophene ring) using docking studies (e.g., AutoDock Vina) .

- Data correlation : Plot IC values against electronic (Hammett constants) or lipophilic (logP) parameters to quantify SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.